2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
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Overview
Description
2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a unique structure combining pyridazinyl, piperazinyl, and oxadiazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of 4-chloropyridazine with 4-pyridylboronic acid under Suzuki coupling conditions.
Piperazine coupling: The pyridazinyl intermediate is then reacted with piperazine to form the piperazinyl-pyridazinyl intermediate.
Oxadiazole ring formation: The final step involves the cyclization of the piperazinyl-pyridazinyl intermediate with an appropriate reagent, such as hydrazine and carbon disulfide, to form the 1,3,4-oxadiazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings, using reagents like alkyl halides or acyl chlorides.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form fused ring systems, which can be achieved using reagents like phosphorus oxychloride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules and materials.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its anti-tubercular activity is believed to result from its ability to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the bacterial cells.
Comparison with Similar Compounds
2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
Pyridazinyl derivatives: These compounds share the pyridazinyl moiety and have been studied for their anti-inflammatory and anti-cancer properties.
Piperazinyl derivatives: Compounds containing the piperazine ring are known for their use in pharmaceuticals, particularly as central nervous system agents.
Oxadiazole derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combination of these three moieties, which imparts a distinct set of chemical and biological properties that are not observed in the individual components.
Properties
IUPAC Name |
2-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-2-15(20-19-14(1)13-3-5-17-6-4-13)23-9-7-22(8-10-23)11-16-21-18-12-24-16/h1-6,12H,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUPVGZEJEJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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